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Compound of Interest

(9S,13R)-12-Oxo phytodienoic
acid-d5

Cat. No.: B15559727

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biosynthesis and function of 12-oxo-
phytodienoic acid (OPDA) and its analogs across plants, animals, and fungi. The information is
supported by experimental data, detailed methodologies for key experiments, and
visualizations of signaling pathways to facilitate a comprehensive understanding of this class of
signaling molecules.

Executive Summary

12-oxo-phytodienoic acid (OPDA) is a bioactive oxylipin that plays crucial roles in the signaling
pathways of a wide range of organisms. In plants, OPDA is a well-established precursor to the
hormone jasmonic acid (JA) and also functions as an independent signaling molecule in
defense and development. While a direct endogenous enzymatic pathway for OPDA
biosynthesis has not been demonstrated in mammals, they are exposed to plant-derived OPDA
through their diet, which exhibits anti-inflammatory properties. In animals, prostaglandins
(PGs), which are structurally and functionally analogous to OPDA, are key mediators of a vast
array of physiological processes, including inflammation. In fungi, a canonical OPDA
biosynthesis pathway has not been identified, but they produce a variety of other oxylipins that
are critical for regulating development, sporulation, and pathogenesis. This guide will delve into
the comparative biochemistry and functional roles of these related molecules across these
three kingdoms.
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Data Presentation
Table 1: Comparison of OPDA and Analog Biosynthesis

Pathways

Feature

Plants

Animals
(Prostaglandins)

Fungi (Oxylipins)

Primary Precursor

a-Linolenic Acid (ALA,
18:3)

Arachidonic Acid
(ARA, 20:4)

Oleic Acid (18:1),
Linoleic Acid (18:2), a-
Linolenic Acid (18:3)

Key Initiating Enzyme

13-Lipoxygenase (13-
LOX)

Cyclooxygenase
(COX-1 & COX-2)

Lipoxygenases
(LOXs), Dioxygenases
(DOXs), COX-like

enzymes (Ppo)

13(9)- Prostaglandin G2 Hydroperoxy fatty
) hydroperoxyoctadecat (PGG2), acids (e.g., 8-HPODE,
Key Intermediate(s) o ) ]
rienoic acid (13- Prostaglandin H2 9-HPODE, 13-
HPOT), Allene Oxide (PGH2) HPODE)
Putative

Cyclization Enzyme

Allene Oxide Cyclase
(AOC)

Prostaglandin H
synthase (has COX
activity)

cyclooxygenases (Ppo
proteins in some

species)

Various oxylipins,

including hydroxy fatty

) Prostaglandins (e.qg., acids (e.g., 5,8-
cis-(+)-12- )
. o . PGE2, PGD?2, diHODE, 7,8-
Final Product(s) oxophytodienoic acid )
PGF2a), diHODE), and
(OPDA) o
Thromboxanes potentially jasmonate
analogs in some
species.[1][2]
Endoplasmic

Cellular Location

Chloroplasts and

Peroxisomes

Reticulum and

Nuclear Envelope

Cytosol, Endoplasmic

Reticulum
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Table 2: Quantitative Comparison of OPDA/Oxylipin
Induction in E Stimuli

Organism/Cell

Fold Increase /

Stimulus Analyte . Reference
Type Concentration
) ) Mechanical
Arabidopsis ) OPDA-OPDA
) Wounding (15 > 400-fold [3]
thaliana ) MGDG
min)
] ) Mechanical
Arabidopsis ) OPDA-dnOPDA
) Wounding (15 ~200-fold [3]
thaliana ) MGDG
min)
) ) Mechanical ) )
Arabidopsis ) Arabidopside D
) Wounding (45 ) ~45-fold [4]
thaliana ] (DGDG-diOPDA)
min)
_ , Mechanical Arabidopside E
Arabidopsis )
] Wounding (45 (acMGDG- > 200-fold [4]
thaliana )
min) OPDA/dnOPDA)
) Significant
Oryza sativa Salt Stress (100 ) o
) OPDA induction in wild-  [5][6]
(Rice) mM NacCl, 3d)
type
Human Breast OPDA Treatment ] ] Dose-dependent
Cyclin D1 protein
Cancer Cells (24h) decrease

Table 3: Functional Comparison of OPDA and Its

Analogs
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_ Animals . . .
Function Plants (OPDA) . Fungi (Oxylipins)
(Prostaglandins)
Pro-inflammatory Modulate host
_ Induces defense gene ] ]
Inflammation (e.g., PGE2) and Anti-  immune response

expression

inflammatory roles

during infection

Cell Proliferation

Inhibits root growth at

high concentrations

Can promote or inhibit
cell growth depending

on the context

Regulate hyphal
branching and

development.[7]

Reproduction

Involved in pollen
development and

fertility

Regulate uterine
contraction, ovulation,

and luteolysis

Control sexual and
asexual spore
development.[1][2]

Wound Healing

Mediates wound-
induced gene

expression

Involved in blood
clotting and tissue

repair

Involved in
pathogenesis and

host interaction

Nervous System

Not applicable

Mediate pain and

fever

Not applicable

Experimental Protocols
Extraction and Quantification of OPDA and other
Oxylipins by LC-MS/MS

This protocol is a generalized procedure for the extraction and analysis of oxylipins from

biological tissues.

a. Sample Preparation and Extraction:

o Tissue Homogenization: Immediately freeze collected tissue samples (e.g., plant leaves,

fungal mycelia, or animal tissue) in liquid nitrogen and grind to a fine powder using a mortar

and pestle or a bead beater.

o Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of isopropanol

and ethyl acetate containing an antioxidant like butylated hydroxytoluene (BHT) to prevent

auto-oxidation. A common ratio is 2:1 (v/v) isopropanol:ethyl acetate.
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« Internal Standards: Spike the sample with a known amount of deuterated internal standards
(e.g., d5-OPDA, d4-PGEZ2) to correct for extraction losses and matrix effects.

» Sonication and Centrifugation: Sonicate the mixture on ice to ensure complete extraction.
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

e Solid-Phase Extraction (SPE):
o Condition a C18 SPE cartridge with methanol followed by water.
o Load the supernatant onto the conditioned cartridge.

o Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to
remove polar impurities.

o Elute the oxylipins with a high percentage of organic solvent (e.g., methanol or ethyl
acetate).

e Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase for
LC-MS/MS analysis.

b. LC-MS/MS Analysis:

» Liquid Chromatography (LC): Separate the oxylipins using a reverse-phase C18 column with
a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid
(Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

o Mass Spectrometry (MS): Perform detection using a tandem mass spectrometer equipped
with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple
Reaction Monitoring (MRM) for targeted quantification of specific oxylipins, with optimized
precursor-product ion transitions for each analyte and internal standard.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of LOX by detecting the formation of
hydroperoxides.
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Enzyme Extraction: Homogenize fresh tissue in an ice-cold extraction buffer (e.g., 50 mM
phosphate buffer, pH 7.0) containing protease inhibitors. Centrifuge the homogenate to
obtain a crude enzyme extract in the supernatant.

Substrate Preparation: Prepare a solution of the fatty acid substrate (e.g., linolenic acid for
plant LOX, arachidonic acid for animal LOX) in a suitable buffer, often with a small amount of
a surfactant like Tween-20 to aid solubility.

Assay Reaction: In a quartz cuvette, mix the enzyme extract with the substrate solution in
the reaction buffer.

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 234
nm over time. This wavelength corresponds to the formation of the conjugated diene system
in the hydroperoxy fatty acid product.

Calculation of Activity: Calculate the enzyme activity based on the initial rate of the reaction
and the molar extinction coefficient of the hydroperoxide product. One unit of LOX activity is
typically defined as the amount of enzyme that catalyzes the formation of 1 umol of
hydroperoxide per minute under the specified conditions.

Allene Oxide Synthase (AOS) Activity Assay

This assay indirectly measures AOS activity by quantifying the disappearance of its substrate, a
hydroperoxy fatty acid.

e Enzyme and Substrate Preparation: Prepare the enzyme extract as described for the LOX
assay. The substrate, a specific hydroperoxy fatty acid (e.g., 13-HPOT for plant AOS), can
be synthesized enzymatically using a purified LOX.

o Assay Reaction: Incubate the enzyme extract with a known concentration of the hydroperoxy
fatty acid substrate.

e Quenching and Extraction: Stop the reaction at different time points by adding an organic
solvent and an internal standard. Extract the remaining substrate using a suitable solvent
system.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Quantification: Analyze the amount of remaining hydroperoxy fatty acid by reverse-phase
HPLC with UV detection at 234 nm or by LC-MS/MS.

o Calculation of Activity: Determine the rate of substrate consumption to calculate the AOS
activity.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/publication/321217151_Oxylipins_and_oxylipin_synthesis_pathways_in_fungi
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.823233/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.823233/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785051/
https://www.tandfonline.com/doi/pdf/10.1080/10242420701379783
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515351/
https://www.spectroscopyonline.com/view/high-throughput-profiling-of-long-chain-fatty-acids-and-oxylipins-by-lc-ms
https://pmc.ncbi.nlm.nih.gov/articles/PMC7557911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7557911/
https://www.benchchem.com/product/b15559727#cross-species-comparison-of-opda-biosynthesis-and-function
https://www.benchchem.com/product/b15559727#cross-species-comparison-of-opda-biosynthesis-and-function
https://www.benchchem.com/product/b15559727#cross-species-comparison-of-opda-biosynthesis-and-function
https://www.benchchem.com/product/b15559727#cross-species-comparison-of-opda-biosynthesis-and-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15559727?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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